molecular formula C15H18O3 B14037173 Hydroxylinderstrenolide

Hydroxylinderstrenolide

Cat. No.: B14037173
M. Wt: 246.30 g/mol
InChI Key: VMGUBSLDEXOUMH-GLQYFDAESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Hydroxylinderstrenolide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidation products, while reduction reactions may yield reduced forms of this compound.

Scientific Research Applications

Hydroxylinderstrenolide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydroxylinderstrenolide involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:

    Molecular Targets: this compound interacts with specific molecular targets, including enzymes and receptors.

    Pathways Involved: The compound influences various biochemical pathways, leading to its observed effects.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(4aS,8aS,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,9-tetrahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H18O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h4,6,11,17H,1,5,7-8H2,2-3H3/t11-,14+,15-/m0/s1

InChI Key

VMGUBSLDEXOUMH-GLQYFDAESA-N

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CC=C[C@@]3(C[C@@]2(OC1=O)O)C

Canonical SMILES

CC1=C2CC3C(=C)CC=CC3(CC2(OC1=O)O)C

Origin of Product

United States

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